molecular formula C9H11FO B1419543 2,6-Dimethyl-4-fluorobenzyl alcohol CAS No. 773868-67-0

2,6-Dimethyl-4-fluorobenzyl alcohol

Cat. No. B1419543
CAS RN: 773868-67-0
M. Wt: 154.18 g/mol
InChI Key: UKQSZVFDOPDBJD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-fluorobenzyl alcohol is a chemical compound with the molecular formula C9H11FO . It contains 22 bonds in total, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-fluorobenzyl alcohol includes a six-membered ring, a hydroxyl group, and a primary alcohol . It also contains 6 aromatic bonds and 1 rotatable bond .

Scientific Research Applications

Medicine: Antimicrobial Agent Synthesis

2,6-Dimethyl-4-fluorobenzyl alcohol can be utilized in the synthesis of antimicrobial agents. Its structure allows for the incorporation into larger molecules that can disrupt microbial cell walls or interfere with essential bacterial enzymes, potentially leading to new classes of antibiotics .

Material Science: Polymer Modification

In material science, this compound can be used to modify polymers. The fluorine atom can introduce desirable properties such as resistance to solvents and chemicals, making materials suitable for specialized applications like coatings or components in electronic devices .

Environmental Science: Eco-friendly Solvents

The compound’s low toxicity profile makes it a candidate for developing eco-friendly solvents. These solvents can be used in processes that require non-hazardous materials, reducing environmental impact and improving safety in industrial applications .

Analytical Chemistry: Chromatography

2,6-Dimethyl-4-fluorobenzyl alcohol can serve as a standard or a derivatization agent in chromatography. Its unique chemical signature helps in the identification and quantification of complex mixtures, enhancing the accuracy of analytical methods .

Pharmacology: Drug Design

The benzylic alcohol moiety is a common feature in drug molecules. This compound can be a building block in drug design, particularly in creating molecules with improved pharmacokinetic properties due to the presence of the fluorine atom .

Biochemistry: Enzyme Inhibition Studies

Researchers can use 2,6-Dimethyl-4-fluorobenzyl alcohol in enzyme inhibition studies. The compound can bind to active sites or allosteric sites on enzymes, helping to elucidate the mechanism of action and aiding in the design of enzyme inhibitors .

Agriculture: Pesticide Development

The structural features of 2,6-Dimethyl-4-fluorobenzyl alcohol make it a potential precursor in the development of pesticides. Its ability to be easily modified allows for the creation of compounds that are effective against pests while being safe for crops .

Food Industry: Flavor and Fragrance Additive

While not a primary application, the compound’s structural similarity to other aromatic compounds used in flavors and fragrances suggests potential as an additive in the food industry. It could contribute to the creation of new flavors or enhance existing ones with proper modification .

Safety and Hazards

2,6-Dimethyl-4-fluorobenzyl alcohol has a GHS07 signal word, indicating a warning . The safety data sheet suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(4-fluoro-2,6-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQSZVFDOPDBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666653
Record name (4-Fluoro-2,6-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-fluorobenzyl alcohol

CAS RN

773868-67-0
Record name (4-Fluoro-2,6-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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